molecular formula C22H15ClN2O B10872432 3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one

3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one

Cat. No.: B10872432
M. Wt: 358.8 g/mol
InChI Key: UFJKNEZTEYLERH-CCEZHUSRSA-N
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Description

2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization. Common reagents include:

  • Aniline derivatives
  • Aldehydes or ketones
  • Acid or base catalysts

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone oxides using oxidizing agents.

    Reduction: Reduction of the double bond or aromatic ring using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitric acid, sulfuric acid

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-STYRYL-3-(2-BROMOPHENYL)-4(3H)-QUINAZOLINONE
  • 2-STYRYL-3-(2-FLUOROPHENYL)-4(3H)-QUINAZOLINONE
  • 2-STYRYL-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE

Uniqueness

2-STYRYL-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the aromatic ring.

Properties

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one

InChI

InChI=1S/C22H15ClN2O/c23-18-11-5-7-13-20(18)25-21(15-14-16-8-2-1-3-9-16)24-19-12-6-4-10-17(19)22(25)26/h1-15H/b15-14+

InChI Key

UFJKNEZTEYLERH-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl

Origin of Product

United States

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